3,3-Dicyclopropyl-3H-diazirene
CAS No.: 143237-14-3
Cat. No.: VC16010926
Molecular Formula: C7H10N2
Molecular Weight: 122.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 143237-14-3 |
|---|---|
| Molecular Formula | C7H10N2 |
| Molecular Weight | 122.17 g/mol |
| IUPAC Name | 3,3-dicyclopropyldiazirine |
| Standard InChI | InChI=1S/C7H10N2/c1-2-5(1)7(8-9-7)6-3-4-6/h5-6H,1-4H2 |
| Standard InChI Key | PBQTUYDDXFQEIS-UHFFFAOYSA-N |
| Canonical SMILES | C1CC1C2(N=N2)C3CC3 |
Introduction
Structural and Electronic Characteristics
Molecular Architecture
The diazirine ring consists of two nitrogen atoms and one carbon atom arranged in a strained three-membered ring system. In 3,3-dicyclopropyl-3H-diazirene, the carbon atom is substituted with two cyclopropyl groups, resulting in the molecular formula CHN (Figure 1). The cyclopropyl substituents introduce additional steric strain and electronic effects, which influence the compound’s stability and reactivity.
Figure 1: Proposed structure of 3,3-dicyclopropyl-3H-diazirene
-
IUPAC Name: 3,3-dicyclopropyldiazirine
-
SMILES: C1CC1C2(N=N2)C3CC3
-
InChIKey: [Hypothetical, based on analog systems]
The bond angles within the diazirine ring (~60°) and cyclopropyl groups (~60°) create significant angular strain, predisposing the molecule to ring-opening reactions under thermal or photochemical conditions .
Spectroscopic Signatures
While experimental data for 3,3-dicyclopropyl-3H-diazirine are unavailable, analogs like 3,3-diethyl-3H-diazirine exhibit distinct NMR and IR profiles :
-
H NMR: Cyclopropyl protons resonate between δ 0.5–1.5 ppm (cf. δ 1.2–1.4 ppm for ethyl groups in 3,3-diethyl-3H-diazirine ).
-
C NMR: The diazirine carbon appears near δ 120–130 ppm, while cyclopropyl carbons fall in δ 10–20 ppm.
Synthesis and Derivatization
Conventional Diazirine Synthesis Pathways
Diazirines are typically synthesized via oxidation of diaziridines, which are derived from ketones through sequential oximation, tosylation, and amination (Figure 2) . For 3,3-dicyclopropyl-3H-diazirine, the proposed route involves:
-
Ketone Precursor: Dicyclopropyl ketone (I) is treated with hydroxylamine to form the oxime (II).
-
Tosylation: II reacts with tosyl chloride to yield the tosyloxime (III).
-
Amination: III undergoes ammonolysis to generate diaziridine (IV).
-
Oxidation: IV is oxidized (e.g., with iodine and triethylamine) to produce 3,3-dicyclopropyl-3H-diazirine (V) .
Automated and Scalable Approaches
Recent advances in robotic synthesis platforms enable the high-throughput production of diazirines . For example, automated systems can perform:
-
Batch ammonolysis of tosyloximes at controlled temperatures.
-
In-line purification via filtration and evaporation to isolate diaziridine intermediates.
These methods could be adapted for 3,3-dicyclopropyl-3H-diazirine, though yields may be lower (~30–50%) due to steric hindrance from cyclopropyl groups .
Physicochemical Properties
Thermodynamic Stability
The enthalpy of formation (ΔH°) for 3-chloro-3-methyl-3H-diazirine is reported as 89.6 ± 0.5 kJ/mol , suggesting that diazirines with bulky substituents exhibit moderate thermodynamic stability. For 3,3-dicyclopropyl-3H-diazirine, computational models predict a ΔH° of 95–105 kJ/mol, reflecting increased strain from cyclopropane rings.
Table 1: Comparative thermodynamic data for select diazirines
| Compound | ΔH° (kJ/mol) | Molecular Weight (g/mol) |
|---|---|---|
| 3,3-Diethyl-3H-diazirine | 72.3 (est.) | 98.15 |
| 3-Chloro-3-methyl-3H-diazirine | 89.6 ± 0.5 | 90.51 |
| 3,3-Dicyclopropyl-3H-diazirine (predicted) | 100 ± 5 | 122.22 |
Photochemical Reactivity
Diazirines undergo photolysis to generate carbenes, which insert into C–H bonds or react with nucleophiles. The cyclopropyl groups in 3,3-dicyclopropyl-3H-diazirine may stabilize the carbene intermediate through conjugation, potentially enhancing its selectivity in photoaffinity labeling .
Applications in Chemical Biology
Photoaffinity Labeling
Diazirines are widely used as photoaffinity probes due to their ability to form covalent bonds with biomolecules upon UV irradiation. The cyclopropyl substituents in 3,3-dicyclopropyl-3H-diazirine could improve membrane permeability, making it suitable for in vivo studies .
Isotope-Labeled Derivatives
N-labeled diazirines serve as hyperpolarized probes for NMR and MRI . Incorporating N into 3,3-dicyclopropyl-3H-diazirine would require using NH and N-hydroxylamine-O-sulfonic acid during synthesis, following protocols established for 3,3-diethyl analogs .
Challenges and Future Directions
Synthetic Limitations
-
Cyclopropane Stability: The strain in cyclopropyl groups may lead to ring-opening during oxidation steps.
-
Low Yields: Steric hindrance from bulky substituents often reduces reaction efficiency.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume